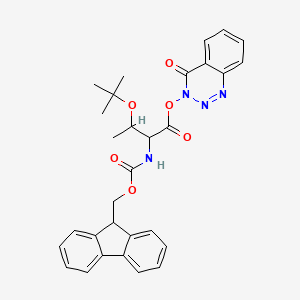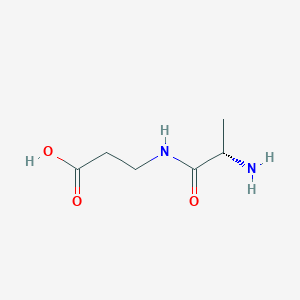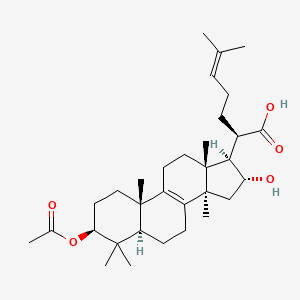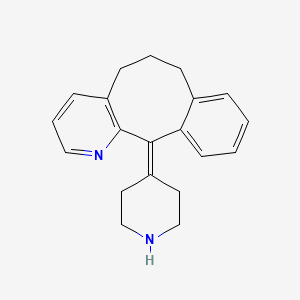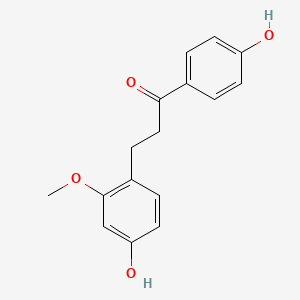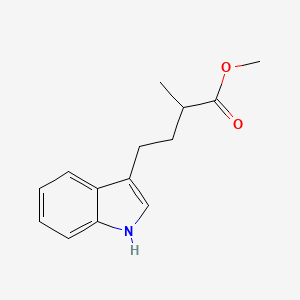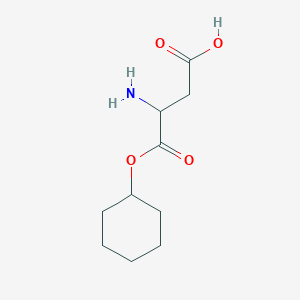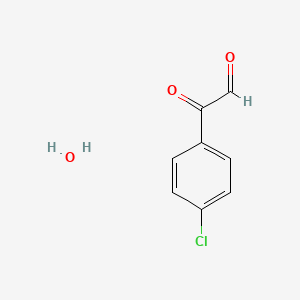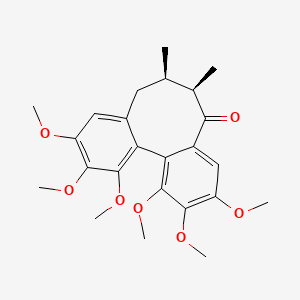
Schisanlignone A
Overview
Description
Schisanlignone A is a chemical compound with the molecular formula C24H30O7 and a molecular weight of 430.5 . It is typically found in powder form .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 586.0±50.0 °C at 760 mmHg . The melting point was not available in the sources I retrieved .
Scientific Research Applications
1. Extraction and Characterization
Chen, Luo, Zou, Lang, and Chen (2014) conducted a study on dibenzocylooctadiene lignans from the stems of Kadsura heteroclita, identifying Schisanlignone A as one of the isolated compounds. The study utilized chromatographic separations and spectroscopic analysis, including 2D-NMR and HR-MS techniques, to elucidate the structures of these lignans (Chen et al., 2014).
2. Potential Cardiovascular Benefits
A review by Chun, Cho, So, and Jeon (2014) highlighted the therapeutic effects of Schisandra chinensis fruit extract and its bioactive lignan ingredients in cardiovascular disease. This review offers insights into the potential of SCE and its lignans, including this compound, as resources for developing multi-targeted agents against cardiovascular diseases (Chun et al., 2014).
3. Anti-Anxiety and Depression Effects
In 2020, Song, Shan, Zeng, Zhang, Jin, Liao, Wang, Zeng, He, Wei, Ai, and Su explored the effects of Schisandra chinensis, including its lignans, on anxiety and depression. They found that both raw and wine-processed Schisandra chinensis significantly ameliorated anxiety- and depression-like behavior. This study provides evidence for the potential use of this compound in modulating gut microbiota and lipid metabolism pathways associated with anxiety and depression (Song et al., 2020).
4. Renoprotective Activity
Li, Ren, Yan, Li, Li, Zheng, Wang, Liu (2018) demonstrated the renoprotective activity of Schisandra chinensis extract, which includes this compound, in mice with cisplatin-triggered acute kidney injury. The study indicates that this compound, as a part of the SCE, could play a role in ameliorating oxidative stress, inflammation, and apoptosis in the context of kidney injury (Li et al., 2018).
5. Effects on Oxidative Stress and Endoplasmic Reticulum Stress
Karna, Choi, Kim, Kim, Park (2019) investigated the effects of Schisandra chinensis on oxidative stress, endoplasmic reticulum stress, and mitochondrial signaling pathway in testes of varicocele-induced rats. This study contributes to understanding the role of Schisandra chinensis extracts, potentially including this compound, in ameliorating testicular dysfunction and enhancing spermatogenesis (Karna et al., 2019).
Mechanism of Action
Target of Action
Given its significant activity against leukemia cells , it is plausible that it targets cellular components involved in cell proliferation and survival, similar to other anti-leukemia agents.
Mode of Action
The exact mode of action of Schisanlignone A remains unclear due to the lack of specific studies. It is likely that it interacts with its targets to induce changes that inhibit cell proliferation and promote cell death, contributing to its anti-leukemia activity .
Biochemical Pathways
Considering its anti-leukemia activity , it may influence pathways related to cell cycle regulation, apoptosis, and signal transduction.
Result of Action
This compound has been reported to exhibit significant activity against leukemia P-388 cells
properties
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZPEXVCSNTFK-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




